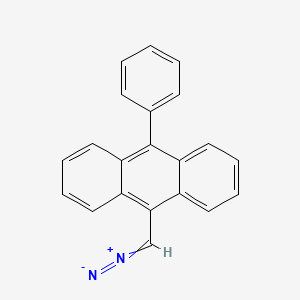
9-(Diazomethyl)-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Diazomethyl)-10-phenylanthracene: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound includes an anthracene core with a phenyl group at the 10th position and a diazomethyl group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-phenylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-phenylanthracene-9-carbaldehyde with diazomethane in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent decomposition of the diazo compound .
Industrial Production Methods: The use of continuous flow techniques has been explored to enhance safety and efficiency in handling diazo compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Diazomethyl)-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Diazomethyl)-10-phenylanthracene is used as a precursor in organic synthesis, particularly in the formation of complex polycyclic structures. It is also employed in the study of reaction mechanisms involving diazo compounds .
Biology and Medicine: In biological research, diazo compounds like this compound are used as probes to study enzyme mechanisms and protein interactions. They can also serve as potential drug candidates due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the production of materials with specific properties .
Wirkmechanismus
The mechanism of action of 9-(Diazomethyl)-10-phenylanthracene involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: A simpler diazo compound used in similar reactions but with higher reactivity and potential hazards.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but lower explosive risk.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different reactivity patterns.
Uniqueness: 9-(Diazomethyl)-10-phenylanthracene is unique due to its anthracene core, which provides additional stability and specific reactivity compared to simpler diazo compounds. Its structure allows for the formation of more complex polycyclic products, making it valuable in advanced organic synthesis .
Eigenschaften
CAS-Nummer |
66165-58-0 |
|---|---|
Molekularformel |
C21H14N2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
9-(diazomethyl)-10-phenylanthracene |
InChI |
InChI=1S/C21H14N2/c22-23-14-20-16-10-4-6-12-18(16)21(15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-14H |
InChI-Schlüssel |
WPVICDCWFSPATR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
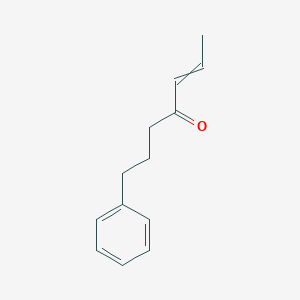
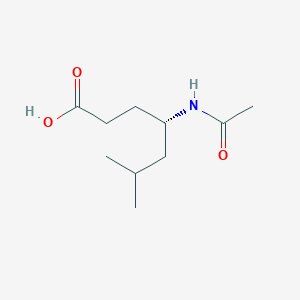


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

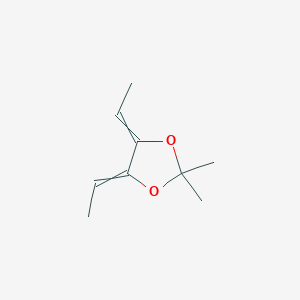
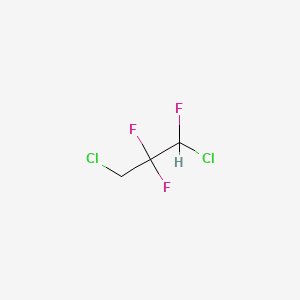
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)

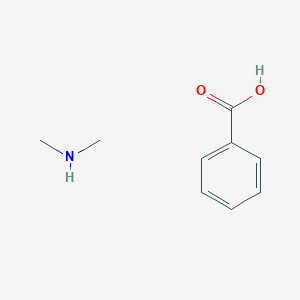
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
